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molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No. B1616271
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721185

Procedure details

The general polymerization procedure of Examples 109 was followed using 1.25 micromoles of [(C5Me4)SiMe2 N(t-Bu)]Ti(CH3)2 and 1.87 micromoles of the Lewis acid B(C6F5)3 mixed in 2 mL of Isopar® E were used to form the catalyst. The reaction temperature was 140° C. 808 g of Isopar® E, 19.5 g of norbornene and 25 Δpsi (0.17 ΔMPa) of hydrogen were added. The ethylene pressure was 500 psig (3.55 MPa). The polymerization time was 10 minutes. 41.3 g of a random ethylene/norbornene copolymer was isolated. The melt index (I2) was 0.587. The polymer contained 2.38 weight percent norbornene as determined by 13C NMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
II.[CH:3]12[CH2:9][CH:6]([CH2:7][CH2:8]1)[CH:5]=[CH:4]2>>[CH2:3]=[CH2:4].[CH:3]12[CH2:9][CH:6]([CH2:7][CH2:8]1)[CH:5]=[CH:4]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=C.C12C=CC(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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